molecular formula C7H8ClNO3S B2456241 2-Chloro-5-methoxybenzenesulfonamide CAS No. 502187-53-3

2-Chloro-5-methoxybenzenesulfonamide

Cat. No. B2456241
M. Wt: 221.66
InChI Key: IARIOWWBALBFKZ-UHFFFAOYSA-N
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Patent
US08623890B2

Procedure details

To a solution of 2-chloro-5-methoxybenzenesulfonyl chloride (2.5 g, 10.4 mmol) (i.e. the product of Step A) in tetrahydrofuran (30 mL) was added 30% ammonium hydroxide (3.0 mL, 25.7 mmol) dropwise. The reaction mixture was stirred for 15 minutes, during which time a suspension formed. To this mixture water (10 mL) was added, and the tetrahydrofuran was evaporated under reduced pressure to leave an aqueous suspension of a tan solid. The solid was isolated by filtration and washed with water to afford 2.2 g of the title compound. 1H NMR (CDCl3) δ 7.63 (d, 1H), 7.43 (d, 1H), 7.03 (d, 1H), 5.13 (br s, 2H), 3.85 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[S:10](Cl)(=[O:12])=[O:11].[OH-].[NH4+:15].O>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][C:3]=1[S:10]([NH2:15])(=[O:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C=C(C=C1)OC)S(=O)(=O)Cl
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[NH4+]
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 15 minutes, during which time a suspension
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
the tetrahydrofuran was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to leave
ADDITION
Type
ADDITION
Details
an aqueous suspension of a tan solid
CUSTOM
Type
CUSTOM
Details
The solid was isolated by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)OC)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.2 g
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.